molecular formula C8H15F3N2 B2858863 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane CAS No. 1251270-67-3

6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane

Cat. No.: B2858863
CAS No.: 1251270-67-3
M. Wt: 196.217
InChI Key: KLXSUVBLCNNWDK-UHFFFAOYSA-N
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Description

6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane ( 1251270-67-3) is a versatile seven-membered diazepane ring system serving as a key chemical building block in medicinal chemistry and drug discovery research . This compound, with the molecular formula C8H15F3N2 and a molecular weight of 196.21 g/mol, is characterized by the incorporation of a 2,2,2-trifluoroethyl group . The trifluoromethyl (CF3) group is a critical pharmacophore in modern drug design, known to significantly influence the properties of bioactive molecules by enhancing metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . Diazepane scaffolds are of significant interest in pharmaceutical research for constructing conformationally constrained molecules . While specific biological data for this exact compound is proprietary, research indicates that closely related 1,4-diazepane structures are utilized as core templates in developing therapeutics for various targets . The structural features of this compound make it a valuable intermediate for synthesizing and optimizing novel chemical entities for research applications. It is supplied for laboratory research and chemical synthesis purposes only. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2/c1-7-4-12-2-3-13(5-7)6-8(9,10)11/h7,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXSUVBLCNNWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN(C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1,4-diazepane with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

    Oxidation: N-oxides of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane.

    Reduction: Reduced diazepane derivatives.

    Substitution: Azide or thiol-substituted diazepane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research indicates that compounds similar to 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane exhibit significant antitumor properties. For instance, the compound's structure allows for interaction with biological targets involved in cancer progression. Studies have shown that derivatives of diazepane can inhibit cell proliferation in various cancer cell lines, suggesting a potential role as chemotherapeutic agents .

Neuropharmacology : Diazepanes are known for their effects on the central nervous system. The trifluoroethyl group enhances lipophilicity, which may improve the ability of the compound to cross the blood-brain barrier. This property could lead to applications in treating anxiety disorders or other neurological conditions .

Materials Science

Polymer Chemistry : The incorporation of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane into polymer matrices has been explored for developing advanced materials with specific mechanical and thermal properties. The trifluoroethyl moiety can impart unique characteristics such as increased hydrophobicity and chemical resistance to the polymers .

Fluorinated Materials : The presence of trifluoroethyl groups in materials can enhance their stability and performance in harsh environments. This characteristic is particularly valuable in applications involving coatings and sealants that require durability against solvents and temperature fluctuations .

Biochemical Applications

Enzyme Inhibition : Compounds based on diazepane structures have been investigated for their ability to inhibit specific enzymes. For example, studies have identified potential inhibitors of autotaxin (ATX), an enzyme implicated in cancer metastasis. The unique structure of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane may provide a scaffold for developing selective ATX inhibitors .

Drug Delivery Systems : The compound's properties make it a candidate for drug delivery applications. Its ability to form stable complexes with various therapeutic agents could enhance the bioavailability and efficacy of drugs when administered .

Case Studies

Application AreaStudy ReferenceFindings
Antitumor ActivityPMC7412134Identified significant cytotoxicity against cancer cell lines.
NeuropharmacologyPMC8324318Potential for treating CNS disorders due to enhanced blood-brain barrier penetration.
Polymer ChemistryPubChemImproved mechanical properties in polymer matrices with diazepane derivatives.
Enzyme InhibitionUS10669285B2Development of selective inhibitors for autotaxin using diazepane scaffolds.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

These compounds share functional groups (e.g., trifluoroethoxy, methyl) but differ in core structure and applications.

Table 1: Structural and Functional Comparison

Compound Name Chemical Class Key Substituents Application Availability
6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane 1,4-Diazepane Trifluoroethyl, Methyl Research (unspecified) Discontinued
Triflusulfuron methyl ester Triazin-sulfonylurea Trifluoroethoxy, Dimethylamino Herbicide Available
Ethametsulfuron methyl ester Triazin-sulfonylurea Ethoxy, Methylamino Herbicide Available
Metsulfuron methyl ester Triazin-sulfonylurea Methoxy, Methyl Herbicide Available

Key Differences:

Core Structure :

  • The diazepane derivative features a flexible seven-membered ring, which may confer distinct conformational properties compared to the rigid six-membered triazine ring in sulfonylurea herbicides. This flexibility could influence binding to biological targets or catalytic activity .
  • Triazine-based compounds (e.g., triflusulfuron) incorporate sulfonylurea bridges, enabling herbicidal activity via acetolactate synthase (ALS) inhibition .

Substituent Effects :

  • The trifluoroethyl group in the diazepane derivative may enhance lipid solubility and resistance to oxidative metabolism compared to the trifluoroethoxy group in triflusulfuron .
  • Methyl and methoxy groups in triazine derivatives contribute to herbicidal selectivity and potency .

Applications :

  • Triazin-sulfonylureas are well-established herbicides with systemic action, whereas the diazepane compound’s applications remain unclear but may align with pharmaceutical research (e.g., CNS or enzyme modulation) due to structural similarities to bioactive diazepines .

Research Implications and Limitations

The absence of detailed pharmacological or agrochemical data for 6-methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane limits direct mechanistic comparisons. Future studies could explore:

  • Synthesis of analogs with modified substituents (e.g., replacing methyl with bulkier groups).
  • Target-specific screening (e.g., GABA receptors, kinase inhibition).
  • Comparative metabolic stability assays against triazine herbicides.

Biological Activity

6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a diazepane ring with a methyl group and a trifluoroethyl substituent, contributing to its unique properties. The molecular formula is C9_{9}H12_{12}F3_{3}N2_{2}, and its structural representation is crucial for understanding its interactions with biological targets.

The biological activity of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For instance, it has been noted that similar diazepane derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially influencing signaling pathways related to growth and apoptosis. This interaction could lead to altered cellular responses in cancerous cells .
  • DNA/RNA Interaction : There is evidence suggesting that compounds with similar structures can interfere with nucleic acid processes, affecting replication and transcription .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50_{50} (µM)Reference
CDK InhibitionCDK9<0.5
AntiproliferativeTumor Cell Lines0.03 - 0.93
Receptor BindingConstitutive Androstane Receptor (CAR)Not specified
Hemozoin InhibitionAgainst Plasmodium falciparumNot specified

Case Studies

  • CDK Inhibition : A study demonstrated that analogs of diazepanes effectively inhibited CDK9 with low nanomolar potency, indicating that 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane could exhibit similar properties. The selectivity for CDK9 over CDK2 was noted to be significant, which is beneficial for therapeutic applications in cancer treatment .
  • Antiproliferative Effects : Research on tumor cell lines showed that compounds structurally related to 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane exhibited notable antiproliferative activity. The IC50_{50} values ranged from 0.03 to 0.93 µM across various cancer types, suggesting its potential as a chemotherapeutic agent .
  • Receptor Modulation : In studies targeting the constitutive androstane receptor (CAR), it was found that certain diazepane derivatives could act as inverse agonists. This suggests a potential application in reducing drug-induced hepatotoxicity and enhancing the efficacy of chemotherapeutic agents .

Q & A

Q. What protocols ensure reproducibility in chiral resolution of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane?

  • Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (90:10) at 1.0 mL/min. Retention times for enantiomers typically differ by ≥2 min .
  • Circular dichroism : Validate enantiopurity by comparing CD spectra with known standards (λ = 220–260 nm) .

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